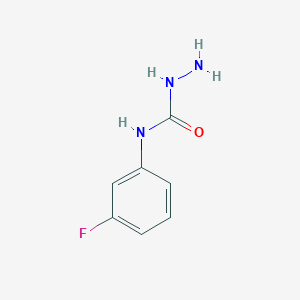

4-(3-Fluorophenyl)semicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-2-1-3-6(4-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLONJOJMYMIGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428806 | |

| Record name | 4-(3-FLUOROPHENYL)SEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114670-74-5 | |

| Record name | 4-(3-FLUOROPHENYL)SEMICARBAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 3 Fluorophenyl Semicarbazide

Synthetic Approaches to 4-(3-Fluorophenyl)semicarbazide

The preparation of this compound is typically achieved through well-defined multi-step synthetic routes starting from commercially available aromatic precursors.

A common and effective method for synthesizing 4-aryl semicarbazides involves a two-step process starting from the corresponding aniline. nih.govresearchgate.net For this compound, the synthesis originates from 3-fluoroaniline.

Step 1: Synthesis of 1-(3-Fluorophenyl)urea The initial step involves the reaction of 3-fluoroaniline with a source of cyanate. Typically, 3-fluoroaniline is dissolved in a mixture of glacial acetic acid and water. An aqueous solution of sodium cyanate is then added to this mixture with stirring. nih.gov The reaction proceeds to form the intermediate, 1-(3-fluorophenyl)urea, which precipitates from the solution.

Step 2: Synthesis of this compound The synthesized 1-(3-fluorophenyl)urea is then converted to the final product by reacting it with hydrazine hydrate. nih.govresearchgate.net The urea (B33335) derivative is typically dissolved in ethanol, and an equimolar amount of hydrazine hydrate is added. The reaction mixture is often made alkaline and refluxed for several hours to drive the reaction to completion. nih.gov Upon cooling, the this compound product crystallizes and can be isolated by filtration.

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound. Key parameters that are typically fine-tuned include reaction time, temperature, and purification methods.

Reaction Time: In the conversion of the urea intermediate to the semicarbazide (B1199961), the duration of the reflux is a critical factor. The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and prevent the formation of degradation byproducts. Reflux times can range from 1 to 48 hours depending on the specific substrate and scale. nih.govresearchgate.net

Temperature Control: The initial formation of 1-(3-fluorophenyl)urea is generally performed at or below room temperature, followed by a brief standing period. nih.gov The subsequent reaction with hydrazine hydrate requires elevated temperatures, typically at the reflux temperature of the solvent (e.g., ethanol). nih.govresearchgate.net After the reaction is complete, cooling the mixture, often in an ice bath, is essential to maximize the crystallization and recovery of the product. nih.govresearchgate.net

Purification: Recrystallization is the primary method for purifying the final product. Solvents such as boiling water or ethanol are commonly used. nih.govresearchgate.net This process effectively removes unreacted starting materials and side products, yielding a product of high purity, which is essential for its use in subsequent reactions.

Synthesis of Novel 4-(3-Fluorophenyl)semicarbazone Derivatives

The presence of a reactive primary amine group in this compound makes it an excellent building block for the synthesis of a wide range of semicarbazone derivatives through condensation reactions.

Semicarbazones are synthesized through the condensation reaction of a semicarbazide with an aldehyde or a ketone. researchgate.netdoubtnut.comyoutube.com The reaction involves the nucleophilic attack of the terminal nitrogen atom of the semicarbazide on the electrophilic carbonyl carbon. doubtnut.comyoutube.com

The general procedure involves dissolving this compound and an equimolar amount of the desired aldehyde or ketone in a suitable solvent, such as ethanol. A catalytic amount of an acid, commonly glacial acetic acid, is added to facilitate the reaction. nih.gov The mixture is then refluxed for a period ranging from 30 minutes to several hours. nih.gov Upon cooling, the resulting 4-(3-fluorophenyl)semicarbazone derivative precipitates and can be collected by filtration and purified by recrystallization. nih.gov

| Carbonyl Compound | Product Name | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Benzaldehyde | 1-Benzylidene-4-(3-fluorophenyl)semicarbazone | Ethanol, cat. Acetic Acid, Reflux | >70 |

| Acetophenone | 1-(1-Phenylethylidene)-4-(3-fluorophenyl)semicarbazone | Ethanol, cat. Acetic Acid, Reflux | >65 |

| Cyclohexanone | 1-Cyclohexylidene-4-(3-fluorophenyl)semicarbazone | Ethanol, cat. Acetic Acid, Reflux | >75 |

| 4-Hydroxybenzaldehyde | 1-(4-Hydroxybenzylidene)-4-(3-fluorophenyl)semicarbazone | Ethanol, cat. Acetic Acid, Reflux | >70 |

A key strategy for creating a diverse library of novel semicarbazones is to employ a variety of substituted aldehydes and ketones in the condensation reaction. By choosing carbonyl compounds bearing different functional groups on their aromatic rings, a wide range of substituents can be incorporated into the final semicarbazone structure. This approach allows for the systematic modification of the molecule's electronic and steric properties.

For example, reacting this compound with 4-nitrobenzaldehyde introduces a potent electron-withdrawing nitro group. researchgate.net Conversely, using 4-methoxybenzaldehyde or 4-hydroxybenzaldehyde introduces electron-donating methoxy and hydroxyl groups, respectively. researchgate.net Halogenated derivatives can be prepared using halo-substituted benzaldehydes, such as 4-chlorobenzaldehyde or 4-bromobenzaldehyde.

| Substituted Aldehyde | Introduced Substituent | Resulting Semicarbazone |

|---|---|---|

| 4-Chlorobenzaldehyde | -Cl (Chloro) | 1-(4-Chlorobenzylidene)-4-(3-fluorophenyl)semicarbazone |

| 4-Hydroxybenzaldehyde | -OH (Hydroxyl) | 1-(4-Hydroxybenzylidene)-4-(3-fluorophenyl)semicarbazone researchgate.net |

| 4-Nitrobenzaldehyde | -NO₂ (Nitro) | 1-(4-Nitrobenzylidene)-4-(3-fluorophenyl)semicarbazone researchgate.net |

| 4-Methoxybenzaldehyde | -OCH₃ (Methoxy) | 1-(4-Methoxybenzylidene)-4-(3-fluorophenyl)semicarbazone researchgate.net |

| 4-Bromobenzaldehyde | -Br (Bromo) | 1-(4-Bromobenzylidene)-4-(3-fluorophenyl)semicarbazone |

Isosteric replacement, specifically the substitution of the carbonyl oxygen with a sulfur atom, transforms a semicarbazide into a thiosemicarbazide (B42300). This modification significantly alters the electronic properties and hydrogen-bonding capabilities of the molecule. The resulting 4-(3-fluorophenyl)thiosemicarbazide can then be used to synthesize novel thiosemicarbazone analogues.

The synthesis of 4-(3-fluorophenyl)thiosemicarbazide is typically achieved by reacting 3-fluorophenyl isothiocyanate with hydrazine hydrate in a solvent like ethanol at room temperature. nih.gov

Once synthesized, 4-(3-fluorophenyl)thiosemicarbazide can undergo condensation reactions with various aldehydes and ketones, similar to its semicarbazide counterpart. researchgate.net This reaction yields a series of 4-(3-fluorophenyl)thiosemicarbazones, which are valuable analogues for structural and activity-based studies. The reaction conditions are analogous to those for semicarbazone synthesis, often involving refluxing in ethanol with an acid catalyst. nih.govresearchgate.net

Heterocyclization Reactions Utilizing this compound Derivatives

Derivatives of this compound serve as versatile synthons in the construction of various heterocyclic systems, owing to the reactive nature of the semicarbazide moiety. Through intramolecular cyclization reactions, this scaffold can be readily transformed into valuable five-membered aromatic rings such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions typically proceed via the formation of an acyl-semicarbazide or acyl-thiosemicarbazide intermediate, which then undergoes cyclodehydration or a related ring-closing process under specific conditions.

Formation of 1,3,4-Oxadiazole Systems

The synthesis of 2-amino-1,3,4-oxadiazole derivatives from semicarbazide precursors is a well-established transformation in heterocyclic chemistry. A common and effective method involves the oxidative cyclization of semicarbazones, which are themselves readily prepared by the condensation of a semicarbazide with an appropriate aldehyde.

One prevalent approach employs iodine in the presence of a base. jchemrev.com In this method, the semicarbazone intermediate, formed from this compound and an aldehyde, undergoes an iodine-mediated oxidative C-O bond formation, leading to the closure of the oxadiazole ring. jchemrev.com This one-pot procedure is advantageous due to its operational simplicity and efficiency. nih.gov

An alternative strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1-acyl-4-(3-fluorophenyl)semicarbazide derivatives. The precursor is typically synthesized by reacting a suitable acyl hydrazide with 3-fluorophenyl isothiocyanate to form a 1-acyl-4-(3-fluorophenyl)thiosemicarbazide, which is a key intermediate. This thiosemicarbazide can then be converted to the desired 2-(N-aryl/alkyl)-1,3,4-oxadiazole. mdpi.com The cyclization is often achieved using dehydrating agents or through methods that facilitate the removal of a molecule of water or hydrogen sulfide. For instance, the use of tosyl chloride in pyridine is an effective method for the cyclodesulfurization of acylthiosemicarbazides to yield 2-amino-1,3,4-oxadiazoles. mdpi.com Another reagent-based approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in DMSO, which selectively promotes the formation of the 1,3,4-oxadiazole ring from the thiosemicarbazide intermediate. organic-chemistry.org

The general reaction conditions for these transformations are summarized in the table below, based on analogous syntheses.

Table 1: Synthetic Conditions for 1,3,4-Oxadiazole Formation

| Precursor | Reagents | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Semicarbazone | I₂ / Base | Various | Varies | 2-Amino-5-substituted-1,3,4-oxadiazole |

| Acylthiosemicarbazide | Tosyl chloride / Pyridine | Pyridine | Varies | 2-Amino-5-substituted-1,3,4-oxadiazole |

| Acylthiosemicarbazide | EDC·HCl | DMSO | Varies | 2-Amino-5-substituted-1,3,4-oxadiazole |

Synthesis of 1,2,4-Triazole Scaffolds

The 1,2,4-triazole ring system, particularly in the form of 1,2,4-triazole-3-thiones, can be efficiently synthesized from derivatives of this compound. The key intermediate for this transformation is a 1-acyl-4-(3-fluorophenyl)thiosemicarbazide. This precursor is prepared by the reaction of an acid hydrazide with 3-fluorophenyl isothiocyanate. nih.gov

The subsequent intramolecular cyclization of the 1-acyl-4-(3-fluorophenyl)thiosemicarbazide is typically achieved under basic conditions. nih.gov Refluxing the thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide (NaOH), facilitates a dehydrative ring closure to form the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.comnih.gov This base-catalyzed cyclization is a common and high-yielding method for the preparation of this class of triazoles. nih.gov

A specific example involves the reaction of various acid hydrazides with 3-fluorophenyl isothiocyanate to generate the corresponding thiosemicarbazide derivatives. These intermediates are then cyclized using an 8% aqueous NaOH solution under reflux to afford the target 4-(3-fluorophenyl)-5-substituted-4H-1,2,4-triazole-3-thiones. nih.gov The yields for the cyclization step are generally good, ranging from 48% to 90%. mdpi.com

The research findings for this synthetic pathway are detailed in the interactive data table below.

Table 2: Synthesis of 4-(3-Fluorophenyl)-1,2,4-triazole-3-thiones

| Acid Hydrazide Precursor | Cyclization Conditions | Product | Yield (%) |

|---|---|---|---|

| R-C(=O)NHNH₂ | 8% NaOH (aq), Reflux | 4-(3-Fluorophenyl)-5-R-4H-1,2,4-triazole-3-thione | 48-90 |

Intramolecular Cyclization Pathways and Product Elucidation

The formation of both 1,3,4-oxadiazole and 1,2,4-triazole rings from this compound derivatives are classic examples of intramolecular cyclization reactions. The specific pathway and resulting heterocyclic product are dictated by the nature of the precursor and the reaction conditions employed.

For the synthesis of 1,2,4-triazole-3-thiones, the pathway begins with the 1-acyl-4-(3-fluorophenyl)thiosemicarbazide intermediate. Under basic conditions (e.g., NaOH solution), the acidic proton of the secondary amine (N-H) adjacent to the acyl group is abstracted. This generates an anion that facilitates a nucleophilic attack by the nitrogen atom at the N4 position onto the carbonyl carbon of the acyl group. The subsequent elimination of a water molecule leads to the formation of the five-membered triazole ring. This process is an intramolecular nucleophilic addition-elimination reaction. The product exists in a tautomeric equilibrium between the thione and thiol forms, with the thione tautomer generally being the more stable form in solution. mdpi.com

Product elucidation for these heterocyclic compounds relies on standard spectroscopic techniques. Infrared (IR) spectroscopy can confirm the cyclization by showing the disappearance of the carbonyl (C=O) stretching band of the acylthiosemicarbazide precursor and the appearance of characteristic bands for the triazole ring, including C=N and C=S (thione) stretches. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure by observing the chemical shifts and coupling patterns of the protons on the phenyl ring and the substituent at the 5-position. The disappearance of the N-H protons of the linear precursor and the appearance of a new, often broad, N-H or S-H (thiol tautomer) signal for the triazole product provide further evidence of successful cyclization.

In the case of 1,3,4-oxadiazole synthesis via oxidative cyclization of a semicarbazone, the mechanism is believed to involve the formation of an intermediate through the action of the oxidizing agent (e.g., iodine). This intermediate then undergoes intramolecular nucleophilic attack by the oxygen atom of the carbonyl group onto the imine carbon, followed by elimination to form the stable aromatic oxadiazole ring. researchgate.net The structure of the resulting 2-amino-1,3,4-oxadiazole can be confirmed by the presence of characteristic C=N and C-O-C stretching frequencies in the IR spectrum and the appropriate signals in ¹H and ¹³C NMR spectra.

Advanced Spectroscopic and Analytical Characterization of 4 3 Fluorophenyl Semicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 4-(3-Fluorophenyl)semicarbazide, distinct signals are expected for the protons of the phenyl ring and the semicarbazide (B1199961) moiety.

The aromatic protons on the 3-fluorophenyl ring typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The fluorine substituent influences the chemical shifts of the adjacent protons through both inductive and resonance effects. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the fluorine and the adjacent protons. The other aromatic protons will also exhibit splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.

The protons of the semicarbazide group (NH and NH₂) give rise to signals that can be broad and their chemical shifts are concentration and solvent-dependent. The NH₂ protons are typically observed as a broad singlet, while the NH proton signal can also be a singlet or a triplet if coupled to adjacent NH₂ protons. These exchangeable protons can be confirmed by a D₂O exchange experiment, where their signals disappear from the spectrum. In related semicarbazone derivatives, the NH protons have been observed in the range of δ 5.41 to 8.93 ppm. researchgate.netnih.gov For instance, in 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, the amide protons appear at δ 6.70 ppm and the secondary amine proton at δ 7.67 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | Multiplet |

| -NH- | Variable (e.g., 7.5 - 9.0) | Broad Singlet/Triplet |

| -NH₂ | Variable (e.g., 5.0 - 7.0) | Broad Singlet |

Carbon (¹³C) NMR for Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. researchgate.net In this compound, each carbon atom in a unique chemical environment will produce a distinct signal.

The carbonyl carbon (C=O) of the semicarbazide group is characteristically found far downfield, typically in the range of δ 155-180 ppm. For example, the carbonyl carbon in semicarbazide hydrochloride appears at approximately δ 160 ppm. chemicalbook.com

The carbons of the 3-fluorophenyl ring will appear in the aromatic region (δ 100-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), resulting in a doublet in the proton-decoupled ¹³C NMR spectrum. This coupling is a definitive indicator of the C-F bond. The chemical shift of this carbon is significantly influenced by the high electronegativity of fluorine. The ortho, meta, and para carbons relative to the fluorine atom will also show smaller C-F couplings (²JCF, ³JCF, and ⁴JCF), which can aid in the assignment of these signals. researchgate.netmagritek.com For instance, in similar fluorophenyl compounds, the carbon attached to fluorine can have a coupling constant (J) of 240-245 Hz. researchgate.net The carbons ortho to the fluorine typically show a J value of 21-23 Hz, while meta carbons exhibit a smaller coupling of 7-9 Hz. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

|---|---|---|

| C=O | 155 - 180 | - |

| C-F | ~160 - 165 | ~240 - 250 (¹JCF) |

| C-N (Aromatic) | ~140 - 145 | Small (²JCF) |

| Aromatic C-H | 105 - 135 | Variable (²JCF, ³JCF, ⁴JCF) |

Fluorine (¹⁹F) NMR for Fluorine Atom Environment

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It provides specific information about the chemical environment of the fluorine atom.

The chemical shift of the fluorine atom in this compound is sensitive to the electronic effects of the semicarbazide substituent. For substituted fluorobenzenes, the ¹⁹F chemical shifts typically range from -100 to -140 ppm relative to CFCl₃. colorado.edu The specific chemical shift will depend on the electron-donating or electron-withdrawing nature of the substituent at the meta position. For example, the ¹⁹F chemical shift of fluorobenzene (B45895) is approximately -113.15 ppm. colorado.edu The presence of the semicarbazide group will cause a shift from this value. In similar derivatives, ¹⁹F chemical shifts for fluorophenyl moieties have been observed around -114 ppm. nih.gov

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges

| Compound Type | Chemical Shift Range (δ, ppm vs. CFCl₃) |

|---|---|

| Fluorobenzenes | -100 to -140 |

| CF₃ groups | -50 to -70 |

| CH₂F groups | -200 to -220 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

The N-H stretching vibrations of the amine and amide groups in the semicarbazide moiety typically appear as broad bands in the region of 3100-3500 cm⁻¹. The carbonyl (C=O) stretching vibration gives a strong, sharp absorption band, usually between 1630 and 1680 cm⁻¹. In semicarbazide hydrochloride, the C=O stretch is observed around 1675 cm⁻¹. nih.govchemicalbook.com The C-N stretching vibrations are found in the 1200-1400 cm⁻¹ region.

The fluorophenyl group will also exhibit characteristic absorptions. The C-F stretching vibration typically appears as a strong band in the range of 1000-1300 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring. upi.edunih.gov

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| N-H (Amide II) | Bending | 1500 - 1600 |

| C-F | Stretching | 1000 - 1300 |

Laser-Raman Spectroscopy for Complementary Vibrational Modes

Laser-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. youtube.com Generally, symmetric vibrations and bonds with low polarity are more Raman active, whereas asymmetric vibrations and polar bonds are more IR active.

For this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong signal in the Raman spectrum. The C=O stretching vibration, while strong in the IR, will also be visible in the Raman spectrum. A study on semicarbazide hydrochloride showed that Raman spectroscopy was effective in analyzing the vibrational modes of the semicarbazide backbone. rsc.org The N-N bond, being relatively non-polar, may give a more prominent Raman signal than its IR absorption. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more robust structural confirmation. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the analysis of semicarbazide derivatives, Electron Ionization (EI-MS) is commonly employed.

The mass spectrum of a compound provides a distinct fingerprint. For instance, in the mass fragmentation of a fluorinated aminotriazinone derivative, the molecular ion peak was observed, with the base peak at m/z 95 corresponding to the 4-fluorophenyl fragment. researchgate.net The fragmentation of related semicarbazone and thiosemicarbazone derivatives also reveals characteristic patterns that aid in their structural identification. researchgate.net The molecular ion peak confirms the molecular weight of the synthesized compound, while the fragmentation pattern gives insights into its structural components. libretexts.org For example, the fragmentation of aromatic compounds often results in a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org

Researchers have noted that for nitazene (B13437292) analogs, which share some structural similarities with semicarbazide derivatives, characteristic fragment ions can be identified that allow for the rapid structural elucidation of new analogs. nih.gov This approach of identifying key fragments is crucial for characterizing novel compounds within a chemical class. nih.gov

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Hypothetical this compound Derivative

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Identity |

| [M]+ | >200 | Molecular Ion |

| [M - NH2CONH2]+ | Varies | Loss of urea (B33335) moiety |

| [C6H4F]+ | 95 | 3-Fluorophenyl cation |

| [NH2CONHNH]+ | 75 | Semicarbazide fragment |

This table is for illustrative purposes and actual fragmentation will vary based on the specific derivative.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound, ensuring its stoichiometric purity.

For various semicarbazone and thiosemicarbazone derivatives, elemental analysis is a standard characterization method to confirm that the synthesized compounds have the expected elemental composition. researchgate.net The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule.

For instance, the synthesis of a series of piperazine-based semicarbazone derivatives was confirmed, in part, by elemental analysis, which corroborated the structures determined by spectroscopic methods. researchgate.net

Table 2: Example of Elemental Analysis Data for this compound (C7H8FN3O)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 49.12 | 49.08 |

| Hydrogen (H) | 4.71 | 4.75 |

| Nitrogen (N) | 24.55 | 24.51 |

Note: The "Found" values are hypothetical and for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

The crystal structures of numerous semicarbazide and thiosemicarbazide (B42300) derivatives have been determined using single-crystal X-ray diffraction. researchgate.netbohrium.com For example, the crystal structure of 4-phenylsemicarbazide (B1584512) revealed that the unit cell contains two crystallographically unique molecules, and the structure is stabilized by extensive intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net Such hydrogen bonding networks play a crucial role in the packing of molecules in the crystal lattice. nih.govresearchgate.net

In a study of substituted phenyl semicarbazones, X-ray crystallography revealed the (E)-configuration about the imine bond and the trans orientation of the N-H groups in the urea moiety. researchgate.net The crystal packing was further stabilized by weak intermolecular hydrogen interactions. researchgate.net The ability of X-ray crystallography to provide detailed structural insights is essential for understanding the structure-property relationships of these compounds. nih.govnih.gov

Table 3: Crystallographic Data for 4-Phenylsemicarbazide

| Parameter | Value | Reference |

| Molecular Formula | C7H9N3O | nih.govresearchgate.netnih.gov |

| Molecular Weight | 151.17 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 16.5984 (10) | nih.govresearchgate.net |

| b (Å) | 8.8862 (4) | nih.govresearchgate.net |

| c (Å) | 10.3518 (6) | nih.govresearchgate.net |

| β (°) | 91.359 (3) | nih.govresearchgate.net |

| Volume (ų) | 1526.43 (14) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are vital for assessing the purity of chemical compounds by separating the main component from any impurities. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for this purpose. researchgate.netnih.gov

In TLC, a small amount of the sample is spotted onto a stationary phase (e.g., a silica (B1680970) gel plate), and a mobile phase (a solvent or solvent mixture) is allowed to move up the plate. ymaws.com The components of the sample travel at different rates, resulting in their separation. The purity of a compound can be inferred from the presence of a single spot. researchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. researchgate.net

For semicarbazone derivatives, TLC is used to monitor the progress of reactions and to assess the purity of the final products. ijrpc.com High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for the determination and purity assessment of semicarbazides and their derivatives, often after derivatization to enhance detection. nih.govepa.govresearchgate.netresearchgate.net HPLC offers higher resolution and sensitivity compared to TLC. uni-giessen.de The development of validated HPLC methods is crucial for the quality control of these compounds. ijrpc.com

Table 4: Illustrative TLC Data for Purity Assessment

| Compound | Mobile Phase (Solvent System) | Rf Value | Number of Spots |

| This compound | Ethyl acetate (B1210297) : Hexane (1:1) | 0.45 | 1 |

| Starting Material A | Ethyl acetate : Hexane (1:1) | 0.60 | 1 |

| Impurity B | Ethyl acetate : Hexane (1:1) | 0.25 | 1 |

This table is for illustrative purposes. Actual Rf values will depend on the specific conditions.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic and geometric characteristics of a molecule. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of molecular structure and behavior.

Density Functional Theory (DFT) for Optimized Geometries and Energy States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for optimizing molecular geometries and determining energy states. growingscience.comresearchgate.netscispace.com The B3LYP functional, a hybrid functional, combined with a suitable basis set like 6-311++G(d,p), is commonly employed for these calculations. researchgate.net This level of theory allows for the precise determination of bond lengths, bond angles, and dihedral angles, resulting in a stable, low-energy three-dimensional structure of the molecule. researchgate.netsid.ir

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. ajchem-a.com

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, providing further insights into the molecule's behavior. ajchem-a.com These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of an atom to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule.

| Parameter | Definition |

|---|---|

| HOMO | Highest Occupied Molecular Orbital Energy |

| LUMO | Lowest Unoccupied Molecular Orbital Energy |

| Energy Gap (ΔE) | LUMO - HOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netajchem-a.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. Green areas represent neutral potential. By analyzing the MEP surface, one can identify the most likely sites for intermolecular interactions. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis offers insights into charge transfer, hyperconjugative interactions, and the nature of chemical bonds. The occupancies of the NBOs are examined to understand the electron density distribution and the extent of electron delocalization from filled bonding or lone pair orbitals to empty antibonding orbitals. youtube.com

In Silico Prediction of Pharmacokinetic Properties

In silico methods are crucial in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, which encompass its absorption, distribution, metabolism, and excretion (ADME). These predictions help to identify potential liabilities and guide the optimization of drug candidates.

Assessment of Drug-Likeness (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. drugbank.comnumberanalytics.comlindushealth.com The rule is based on the observation that most orally administered drugs have certain physicochemical properties in common. patsnap.com According to Lipinski, a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular Weight (MW): Less than 500 Daltons. numberanalytics.comlindushealth.com

Log P (octanol-water partition coefficient): Not greater than 5. numberanalytics.comlindushealth.com This parameter is a measure of the compound's lipophilicity.

Hydrogen Bond Donors (HBD): No more than 5. numberanalytics.comlindushealth.com

Hydrogen Bond Acceptors (HBA): No more than 10. numberanalytics.comlindushealth.com

A compound that violates two or more of these rules may have problems with oral bioavailability. youtube.com It is important to note that these are guidelines and not strict rules, as there are exceptions. patsnap.comyoutube.com

| Property | Value | Lipinski's Guideline | Adherence |

|---|---|---|---|

| Molecular Formula | C7H8FN3O | - | - |

| Molecular Weight (g/mol) | 169.16 | ≤ 500 | Yes |

| Log P | - | ≤ 5 | - |

| Hydrogen Bond Donors | - | ≤ 5 | - |

| Hydrogen Bond Acceptors | - | ≤ 10 | - |

Note: The Log P, Hydrogen Bond Donor, and Hydrogen Bond Acceptor values for this compound would be determined through specific in silico prediction tools.

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In the early stages of drug discovery, computational (in-silico) methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. nih.gov This profiling helps to identify molecules with favorable pharmacokinetic characteristics, a crucial factor for a successful drug candidate. github.com Studies on various semicarbazone derivatives have shown that they can exhibit favorable ADME profiles with good predicted oral bioavailability. nih.govresearchgate.net

A predictive analysis for this compound would involve calculating various physicochemical and pharmacokinetic parameters. These predictions are typically based on the compound's structure and compared against established models and rules for drug-likeness, such as Lipinski's Rule of Five. nih.gov Key predicted properties include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA), which is a good indicator of a compound's transport properties, such as intestinal absorption. researchgate.net

Below is a table representing a typical computational ADME profile for this compound.

| Property | Predicted Value | Acceptable Range/Rule | Significance |

|---|---|---|---|

| Molecular Weight | 183.17 g/mol | < 500 g/mol (Lipinski) | Influences absorption and diffusion. |

| LogP (Lipophilicity) | 1.35 | ≤ 5 (Lipinski) | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 3 | ≤ 5 (Lipinski) | Influences binding to target and solubility. |

| Hydrogen Bond Acceptors | 3 | ≤ 10 (Lipinski) | Influences binding to target and solubility. |

| Topological Polar Surface Area (TPSA) | 70.7 Ų | < 140 Ų | Predicts membrane permeability and oral bioavailability. researchgate.net |

| Oral Bioavailability Score | 0.55 | High (Score > 0.5) | Integrated score predicting drug-likeness for oral administration. |

| CYP450 2D6 Inhibition | Predicted No | Non-inhibitor preferred | Predicts potential for drug-drug interactions. nih.gov |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). youtube.com This simulation is fundamental in drug design to understand how a potential drug molecule might interact with its biological target at an atomic level. youtube.comnih.gov

For semicarbazide (B1199961) and its derivatives, molecular docking studies have been instrumental in identifying and confirming potential biological targets.

Topoisomerase IIα (Topo IIα): This enzyme is a well-established target for anticancer drugs. nih.gov It plays a critical role in managing DNA topology during replication and transcription, and its inhibition can lead to the death of rapidly dividing cancer cells. nih.gov Based on biological studies of related semicarbazide structures, Topoisomerase IIα has been proposed and confirmed as a potential molecular target through molecular docking simulations. nih.gov The significance of this target is underscored by its overexpression in various human cancers. nih.gov

Sodium Channels: Voltage-dependent sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. They are a known target for a range of therapeutic agents. The binding of small molecules to these channels can modulate their function, an approach used in treating conditions like epilepsy and pain. Studies have shown that for certain classes of compounds, factors like lipophilicity and molecular orientation are critical for efficient binding to the sodium channel. nih.gov While less specifically documented for this compound compared to Topo IIα, sodium channels represent a plausible area of investigation for neurologically active small molecules.

Once a potential target like Topoisomerase IIα is identified, molecular docking can elucidate the specific binding mode of this compound within the enzyme's active site. The simulation calculates the binding affinity, often expressed as a docking score or binding energy, which helps to rank the stability of the ligand-receptor complex. nih.gov A more negative score typically indicates a more favorable binding interaction.

These simulations reveal crucial non-covalent interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor.

Pi-Pi Stacking: Interactions between aromatic rings on the ligand and amino acid residues like Phenylalanine, Tyrosine, or Histidine. nih.gov

For a semicarbazide derivative targeting an enzyme, docking would identify the key amino acid residues involved in the interaction. For example, a study on a curcumin (B1669340) semicarbazide derivative identified specific hydrogen bond interactions with MET 318 and ILE 313 residues and pi-pi stacking with a PHE 382 residue in the target's binding pocket. nih.gov Such interactions are critical for the stability and specificity of the binding. researchgate.net

The following table provides a representative summary of the kind of data a molecular docking simulation of this compound with the ATP-binding site of Topoisomerase IIα might yield.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -7.5 | Indicates strong and spontaneous binding affinity. nih.gov |

| Interacting Residues | ASN91, GLY164, LYS168 | Specific amino acids in the active site forming key bonds. |

| Hydrogen Bonds | 2 (with ASN91, GLY164) | Key stabilizing polar interactions. |

| Hydrophobic Interactions | Fluorophenyl ring with ILE141 | Contributes to the anchoring of the molecule in the pocket. |

| Pi-Pi Stacking | None Predicted | Absence or presence affects binding orientation. |

Investigation of Biological Activity Spectrum

Anticonvulsant Activity Studies

The therapeutic potential of 4-(3-Fluorophenyl)semicarbazide as an anticonvulsant has been a significant area of research. Studies have explored its effectiveness in seizure models and the molecular interactions that may contribute to its activity.

The anticonvulsant properties of this compound and its derivatives have been assessed in vivo using standard preclinical models of epilepsy. The maximal electroshock seizure (MES) test, which is considered a model for generalized tonic-clonic seizures, has been a key tool in these evaluations. Research has demonstrated that certain semicarbazide (B1199961) derivatives, including those with a 3-fluorophenyl substitution, exhibit protective effects in the MES test.

A study focusing on a series of 1-(aroyl)-4-(3-fluorophenyl)semicarbazides revealed that several compounds provided significant protection against MES-induced seizures in mice. The potency of these compounds was found to be influenced by the nature of the substituent on the aroyl ring. Further research on related structures, such as 4-phenyl-1-(4-fluorobenzoyl)semicarbazides, has also shown promising anticonvulsant activity in the MES model. These findings highlight the potential of the this compound scaffold in the development of new antiepileptic drugs.

Anticonvulsant Activity of Semicarbazide Derivatives in the MES Test

| Compound Series | Seizure Model | Outcome |

|---|---|---|

| 1-(Aroyl)-4-(3-fluorophenyl)semicarbazides | Maximal Electroshock Seizure (MES) | Significant protection against seizures observed. |

| 4-Phenyl-1-(4-fluorobenzoyl)semicarbazides | Maximal Electroshock Seizure (MES) | Promising anticonvulsant activity demonstrated. |

The mechanism underlying the anticonvulsant effects of many antiepileptic drugs involves the modulation of voltage-gated sodium channels. It is hypothesized that this compound and its analogs may exert their anticonvulsant action through a similar mechanism. By blocking these channels, the compounds can inhibit the sustained, high-frequency firing of neurons that is characteristic of seizures.

Molecular modeling studies have been employed to predict the interaction of semicarbazone derivatives with the voltage-gated sodium channel. These computational approaches help to identify the key structural features required for binding and to understand the pharmacophore responsible for the anticonvulsant activity. The insights gained from these mechanistic studies are crucial for the rational design of more potent and selective anticonvulsant agents based on the this compound structure.

Antimicrobial Activity

Beyond its effects on the central nervous system, this compound has been investigated for its ability to combat microbial pathogens.

Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against a range of bacteria. These studies often include testing against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli.

For instance, novel Schiff bases derived from this compound have demonstrated antibacterial activity. The biological activity of these compounds can be influenced by the specific chemical groups attached to the core semicarbazide structure. Metal complexes of semicarbazone derivatives have also been synthesized and shown to possess antibacterial properties, in some cases exhibiting enhanced activity compared to the uncomplexed ligand.

Antibacterial Spectrum of this compound Derivatives

| Bacterial Strain | Gram Stain | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Positive | Yes |

| Escherichia coli | Negative | Yes |

The antifungal potential of this compound derivatives has also been a subject of scientific inquiry. These compounds have been tested against various fungal pathogens, including the opportunistic yeast Candida albicans.

Research has shown that certain Schiff bases and thiosemicarbazide (B42300) derivatives containing the fluorophenyl moiety exhibit antifungal activity. The effectiveness of these compounds is often dependent on their specific molecular structure. The findings suggest that the this compound scaffold could serve as a template for the development of new antifungal agents.

The broad biological activity of semicarbazide derivatives has prompted investigations into their potential as antiviral agents. While this area of research is less extensive compared to the antibacterial and antifungal studies, it represents an emerging field of interest. The evaluation of these compounds against various viruses could uncover novel therapeutic applications for the this compound chemical class.

Anticancer and Antitumor Potential

Semicarbazide derivatives have been identified as a promising class of compounds in the search for new anticancer agents. nih.gov Their unique structure allows for the formation of multiple hydrogen bonds, which is a crucial factor for interaction with biological targets. nih.govmdpi.com

Derivatives of semicarbazides and their thio-analogs, thiosemicarbazides, have been evaluated for their cytotoxic effects against various human cancer cell lines, including LNCaP (prostate cancer) and G-361 (melanoma). nih.govmdpi.com In one study, a series of new thiosemicarbazide and semicarbazide derivatives were synthesized and tested. nih.gov A related thiosemicarbazide compound, designated AB2, demonstrated notable activity against the LNCaP prostate cancer cell line. nih.govmdpi.com The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The evaluation is often performed using the MTT colorimetric assay after a 48-hour incubation period. mdpi.com

Table 1: In vitro Cytotoxicity of a Representative Thiosemicarbazide Derivative (AB2) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| LNCaP | Prostate Cancer | 108.14 nih.govmdpi.com |

Research into the mechanisms of anticancer action has revealed that these compounds can induce apoptosis (programmed cell death) and interfere with the cell cycle. mdpi.com For instance, treatment of LNCaP and G-361 cells with the active compound AB2 led to a significant increase in the population of cells in both early and late stages of apoptosis. mdpi.comresearchgate.net In LNCaP cells, the percentage of early apoptotic cells rose to approximately 36%, while in G-361 cells, it reached about 28%. mdpi.com

Further investigations have sought to identify specific molecular targets.

Topoisomerase IIα: Molecular docking studies have suggested that topoisomerase IIα could be a potential molecular target for thiosemicarbazide derivatives. nih.govmdpi.com This enzyme is critical for managing DNA tangles and is a validated target for several established anticancer drugs.

Dihydroorotate Dehydrogenase (DHODH): In studies on melanoma cells, related thiosemicarbazide derivatives were found to downregulate the expression of DHODH. nih.gov This mitochondrial enzyme is essential for the de novo synthesis of pyrimidines, which are vital building blocks for DNA and RNA. Cancer cells, with their rapid proliferation, have a high demand for nucleotides, making DHODH an attractive therapeutic target. nih.gov

DNA Damage Response (DDR) Pathway: One study observed that the compound AB2 caused a notable reduction in the expression of ATM and ATR, key regulators of the DNA damage response. nih.gov This disruption of the DDR pathway can lead to an accumulation of DNA damage and heightened genomic instability, ultimately contributing to cell death. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). mdpi.commdpi.com Fluorine-containing compounds are of significant interest in the development of new antitubercular agents due to the element's ability to favorably influence biological activity. nih.gov

Semicarbazides and related heterocyclic compounds like triazoles have been explored for their potential against Mtb. nih.govmdpi.com Studies have evaluated derivatives against the virulent H37Rv strain, as well as MDR strains. mdpi.com For example, a triazole thiol compound demonstrated promising activity against both H37Rv and an MDR strain of Mtb with Minimum Inhibitory Concentration (MIC) values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com Other research has shown that certain thiosemicarbazide derivatives can inhibit the growth of M. tuberculosis H37Ra at concentrations comparable to or lower than the antibiotic streptomycin. mdpi.com One proposed mechanism for related fluorinated compounds is the inhibition of tryptophan biosynthesis, a pathway essential for the bacterium's survival in the host. nih.gov

Table 2: Antitubercular Activity of a Representative Triazole Derivative

| M. tuberculosis Strain | Activity (MIC) |

|---|---|

| H37Rv | 5.5 µg/mL mdpi.com |

Antioxidant Properties and Free Radical Scavenging Capacity

Semicarbazide derivatives are among the structures known to exhibit antioxidant properties. nih.gov The antioxidant capacity of a compound is often evaluated by its ability to scavenge free radicals. A common method for this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The DPPH radical has a characteristic absorbance at 517 nm, which diminishes in the presence of an antioxidant that donates an electron or hydrogen atom. nih.gov This discoloration is proportional to the radical scavenging capacity of the tested compound. nih.gov The antioxidant potential of this compound and its analogs suggests they could serve as a basis for developing agents that protect against oxidative stress. nih.gov

Other Noteworthy Pharmacological Activities

The versatile semicarbazide scaffold has been associated with a broad spectrum of other pharmacological effects. nih.gov Research into various derivatives has uncovered potential applications in several therapeutic areas:

Anti-inflammatory and Analgesic Activity: Several series of semicarbazones and related triazoles have been synthesized and shown to possess significant anti-inflammatory and analgesic (pain-relieving) properties. nih.govnih.gov In some cases, the activity of the synthesized compounds was found to be more potent than the reference drug mefenamic acid. nih.gov The inhibition of semicarbazide-sensitive amine oxidase (SSAO) is one mechanism by which related compounds exert anti-inflammatory effects. researchgate.net

Antimalarial Activity: The semicarbazide structure has also been explored for its potential in treating malaria. nih.govwjbphs.com

Structure Activity Relationship Sar and Pharmacophore Development

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring of semicarbazide (B1199961) derivatives significantly influence their biological effects.

The presence of a halogen atom, particularly fluorine, on the phenyl ring is a critical determinant of the biological activity of semicarbazide derivatives. The incorporation of fluorine can enhance several pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation. nih.gov This is attributed to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov

In many cases, the presence of a halogen substituent on the phenyl ring is essential for inhibitory effects on biological targets. polyu.edu.hk For instance, in a series of 4(3H)-quinazolinone antibacterials, halogen substitution was found to be a key factor for their activity. nih.gov Specifically, the introduction of a fluorine atom can lead to enhanced binding affinity to target proteins. nih.gov The position of the halogen is also crucial; for example, a halogen at the para position of an aryl hydrophobic binding site has been proposed as a key feature in a pharmacophore model for anticonvulsant activity. researchgate.net The small size of the fluorine atom allows it to fit into enzyme receptors, potentially leading to enhanced biological activity compared to non-fluorinated analogs. nih.gov

The electronic properties of substituents on the phenyl ring, whether they are electron-withdrawing or electron-donating, have a profound impact on the biological activity of semicarbazide derivatives. mdpi.com

Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN) groups, can significantly influence the electron density of the molecule, which in turn affects its interaction with biological targets. mdpi.comnih.gov In some instances, the presence of an electron-withdrawing group is crucial for noncovalent interactions, such as hydrogen bonding, with receptors. nih.gov Studies on various compounds have shown that the introduction of electron-withdrawing groups can lead to increased anticancer activity. rsc.org For example, in a study of thieno[2,3-b]pyridines, compounds with a -CN group showed a decrease in the expression of the FOXM1 protein, a key factor in some cancers. mdpi.com The increased binding energy of compounds with electron-withdrawing groups suggests a stronger interaction with the target. mdpi.com

| Substituent Effect | Impact on Biological Activity | References |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Can increase anticancer activity and enhance receptor interactions through noncovalent bonds. | mdpi.comnih.govrsc.org |

| Electron-Donating Groups (e.g., -CH3, -OCH3) | May increase enzyme inhibition potency in some cases, but can also decrease anticancer activity depending on the molecular context. | rsc.orgnih.gov |

Comparative SAR Analysis of Semicarbazide vs. Thiosemicarbazide (B42300) Derivatives

Semicarbazides and their sulfur-containing analogs, thiosemicarbazides, are both versatile classes of compounds with a broad spectrum of biological activities. ajchem-b.comajchem-b.com The primary structural difference between them is the replacement of the oxygen atom in the semicarbazide moiety with a sulfur atom in thiosemicarbazides. ajchem-b.comcore.ac.uk This substitution can significantly alter the compound's physicochemical properties and biological actions.

Both semicarbazides and thiosemicarbazides are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticonvulsant, and anticancer activities. ajchem-b.comajchem-b.comrroij.com Their biological activity is often linked to their ability to form stable complexes with metal ions. core.ac.uk However, the substitution of sulfur for oxygen can lead to differences in potency and selectivity. For example, in some cases, thiosemicarbazone derivatives have shown greater biological activity compared to their semicarbazone counterparts. rroij.com A study on the joint actions of semicarbazide and thiosemicarbazide in inducing malformations indicated that the two compounds, along with benzoic hydrazide, likely act through a similar primary mechanism. nih.gov

The choice between a semicarbazide and a thiosemicarbazide scaffold for drug design depends on the specific therapeutic target and desired pharmacological profile. nih.gov

Development of Pharmacophore Models for Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design, enabling the identification of essential structural features required for biological activity. nih.govmdpi.com A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov

For semicarbazone derivatives, a four-binding-site pharmacophore model has been proposed for anticonvulsant activity. researchgate.net This model includes an aryl hydrophobic binding site, a hydrogen-bonding domain, and an electron-donor site. researchgate.net The development of such models is crucial for the in-silico screening of large compound libraries to identify new potential drug candidates. mdpi.com By understanding the key interactions between a ligand and its target, pharmacophore models guide the optimization of lead compounds to improve their potency and selectivity. nih.gov Ligand-based pharmacophore modeling, which relies on the structures of known active and inactive compounds, is particularly useful when the 3D structure of the target protein is not available. mdpi.com The ultimate goal of pharmacophore modeling is to design novel molecules with improved therapeutic properties. nih.gov

Preclinical Pharmacological Assessment and Safety Profiling

In vivo General Toxicity Studies

Direct studies on the systemic toxicity of 4-(3-Fluorophenyl)semicarbazide in juvenile animal models were not found in publicly available literature. However, research on the parent compound, semicarbazide (B1199961), provides insights into the potential toxicological profile of this class of compounds.

Subchronic and chronic toxicity studies on semicarbazide hydrochloride (SEM-HCl) in Wistar Hannover GALAS rats have been conducted. In a 90-day study, rats fed diets containing SEM-HCl showed dose-dependent toxic effects, primarily targeting bone, cartilage, and the aorta. nih.gov Key findings from this study included:

Suppression of body weight gain and food consumption at the highest dose (1000 ppm). nih.gov

Enlargement and deformation of knee joints, thorax, and tail at concentrations of 500 ppm and 1000 ppm. nih.gov

Histopathological changes, such as disarrangement of chondrocytes and fissures in the cartilage matrix, were observed at all tested doses (250, 500, and 1000 ppm). nih.gov

Thinning of compact bones and alterations in the thoracic aorta were also noted at the highest dose. nih.gov

A long-term (104-week) chronic toxicity and carcinogenicity study in the same rat strain confirmed these target organs of toxicity. nih.gov This study established a no-observed-adverse-effect-level (NOAEL) based on histopathological findings. nih.gov Notably, SEM-HCl was not found to be carcinogenic in this rat model. nih.gov

Table 1: Summary of General Toxicity Findings for Semicarbazide Hydrochloride in Rats

| Parameter | Observation | Reference |

| Primary Target Organs | Bone, Cartilage, Aorta | nih.gov, nih.gov |

| Key Morphological Changes | Enlargement/deformation of knee joints, thorax, and tail. | nih.gov, nih.gov |

| Key Histopathological Findings | Disarrangement of chondrocytes, fissures in cartilage matrix, degeneration of articular cartilage, changes in elastic laminae of the aorta. | nih.gov, nih.gov |

| NOAEL (Chronic Study) | 10 ppm in males (0.6 mg/kg/day), 50 ppm in females (3.9 mg/kg/day) | nih.gov |

These findings on semicarbazide suggest that any in vivo toxicity assessment of this compound should pay close attention to potential effects on the skeletal and cardiovascular systems. The introduction of a fluorophenyl group may alter the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and thus its toxicological profile, necessitating specific studies on the derivative compound.

Neurotoxicity and Central Nervous System (CNS) Depressant Activity Evaluation

In vitro Cytotoxicity against Normal Cell Lines for Therapeutic Window Assessment

Data regarding the in vitro cytotoxicity of this compound against normal, non-cancerous cell lines is not available in the public domain. This type of assessment is crucial for determining the therapeutic window of a compound. By comparing the concentration of the compound that produces a therapeutic effect with the concentration that causes toxicity to healthy cells, researchers can estimate its selectivity and potential for causing adverse effects. The absence of this data represents a significant gap in the preclinical safety profile of this compound. Such studies, using various normal cell lines (e.g., fibroblasts, endothelial cells, hepatocytes), would be essential to move forward with its development.

Exploration of Metabolite Formation and Drug Interaction Potential

There is no specific information available concerning the metabolic pathways, metabolite formation, or the drug-drug interaction potential of this compound. Understanding how a compound is metabolized is critical for predicting its efficacy, duration of action, and potential for toxicity. In vitro studies using liver microsomes or hepatocytes are typically employed to identify major metabolites and the cytochrome P450 (CYP) enzymes responsible for metabolism. Furthermore, studies to assess the compound's potential to inhibit or induce key CYP enzymes are necessary to predict its likelihood of interacting with other co-administered drugs. This information is vital for ensuring patient safety in future clinical applications.

Conclusion and Future Research Trajectories

Summary of Academic Discoveries and Contributions Related to 4-(3-Fluorophenyl)semicarbazide and its Analogues

Research into this compound and its analogues has unveiled a diverse range of biological activities, underscoring their potential in medicinal chemistry. The semicarbazide (B1199961) and thiosemicarbazide (B42300) scaffolds are recognized for their capacity to form multiple hydrogen bonds, a crucial feature for interactions with biological targets. nih.gov

Key discoveries have highlighted the following therapeutic potentials:

Anticancer Activity: Semicarbazide derivatives have been investigated for their anticancer properties. nih.gov For instance, certain thiosemicarbazides, which share a structural relationship with semicarbazides, have shown activity against various cancer cell lines, including prostate and gastric cancer. nih.gov The inclusion of a phenoxy group, particularly with fluorine substitution, has been a strategic design element in synthesizing new derivatives with potential anticancer efficacy. nih.gov

Antimicrobial Activity: The semicarbazone framework, derived from semicarbazides, has been a focal point of antimicrobial research. Studies on N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed that specific substitutions on the phenyl ring, such as hydroxyl and nitro groups, led to good antibacterial activity. researchgate.net

Broad Biological Profile: The semicarbazide scaffold is a component of various bioactive compounds that exhibit a wide spectrum of pharmacological properties, including anticonvulsant, antioxidant, antiviral, antituberculosis, antimalarial, and analgesic effects. nih.gov

These findings collectively establish that the N-substituted phenylsemicarbazide core, as exemplified by this compound, is a "privileged scaffold" in medicinal chemistry, offering a versatile platform for the design of new bioactive molecules.

Current Challenges and Emerging Opportunities in N-Substituted Phenylsemicarbazide Research

Despite the promising bioactivities, the development of N-substituted phenylsemicarbazides into clinical candidates is not without its hurdles.

Current Challenges:

Solubility: A significant challenge with some semicarbazide derivatives is their low solubility. nih.gov This can limit their bioavailability and effectiveness in biological assays, sometimes preventing the determination of key parameters like IC50 values. nih.gov

Toxicity Profile: Achieving a favorable therapeutic index, where a compound is effective against its target without causing undue harm to normal cells, remains a critical challenge. mdpi.com The optimization of the toxicity profile is a necessary step for any potential drug candidate. nih.gov

Potency and Selectivity: While broad-spectrum activity can be advantageous, achieving high potency and selectivity for a specific biological target is often necessary for developing a successful drug. Initial lead compounds may show promise but often require extensive optimization to improve these parameters. numberanalytics.com

Emerging Opportunities:

Molecular Hybridization: A promising strategy is molecular hybridization, which involves combining the phenylsemicarbazide scaffold with other pharmacophores to create hybrid molecules with enhanced therapeutic potential. mdpi.com This approach has been explored by combining thiosemicarbazide scaffolds with sulfonyl groups, aiming for novel anticancer agents. mdpi.com

Targeting Specific Pathways: There is an opportunity to design phenylsemicarbazide derivatives that target specific enzymes or pathways involved in disease. For example, research has pointed to topoisomerase IIα and aldehyde dehydrogenase as potential molecular targets for some semicarbazide and thiosemicarbazide derivatives. nih.govmdpi.com

Addressing Unmet Medical Needs: The wide range of biological activities associated with this class of compounds opens up opportunities to tackle various diseases, from cancer to infectious diseases, where new therapeutic options are needed. mdpi.comnih.gov

Strategies for Further Structural Optimization and Lead Compound Development

The progression from a promising "hit" compound to a viable "lead" candidate requires systematic optimization. For N-substituted phenylsemicarbazides, several medicinal chemistry strategies can be employed.

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how chemical structure influences biological activity. numberanalytics.com By systematically modifying different parts of the this compound scaffold—such as the phenyl ring, the semicarbazide core, and the terminal nitrogen—researchers can identify the key structural features responsible for potency and selectivity. numberanalytics.com

Chemical Modification and Analogue Design: This involves creating a library of analogues with varied substituents on the phenyl ring to explore the effects of electron-donating and electron-withdrawing groups on activity. researchgate.netnumberanalytics.com For example, the introduction of different functional groups at various positions can modulate the compound's electronic and steric properties, thereby influencing its interaction with the target.

In Silico Modeling: Computational tools, such as molecular docking, can predict how these compounds bind to their biological targets. nih.govmdpi.com This can guide the design of new derivatives with improved binding affinity and selectivity. Pharmacokinetic properties can also be predicted in silico to identify candidates with more favorable drug-like characteristics. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic profiles. For instance, replacing a hydrogen atom with a fluorine atom (as in this compound) can significantly alter a molecule's metabolic stability and binding affinity.

Table 1: Strategies for Lead Optimization of Phenylsemicarbazides

| Strategy | Description | Desired Outcome |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the chemical structure to determine the relationship between the structure and its biological activity. | Identification of key pharmacophoric features for enhanced potency and selectivity. |

| Analogue Synthesis | Creation of a series of related compounds with minor structural variations. | Improved biological activity, reduced toxicity, and better pharmacokinetic properties. |

| In Silico Screening and Molecular Docking | Use of computational methods to predict the binding affinity and interaction of compounds with a biological target. | Prioritization of compounds for synthesis and biological testing, and rational design of more potent inhibitors. |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar physicochemical properties. | Enhancement of potency, selectivity, and metabolic stability. |

Outlook on Translational Research and Potential Therapeutic Applications

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.govnih.gov For the N-substituted phenylsemicarbazide class of compounds, the path from the laboratory to the clinic involves several key stages.

The diverse biological activities of these compounds suggest a wide range of potential therapeutic applications:

Oncology: Given the anticancer potential observed in preclinical studies, further investigation into their mechanisms of action could lead to their development as standalone or adjuvant cancer therapies. nih.govnih.gov

Infectious Diseases: The demonstrated antibacterial and antifungal properties of some analogues warrant further exploration, especially in the context of rising antimicrobial resistance. researchgate.net

Neurological Disorders: The anticonvulsant activity reported for this class of compounds suggests a potential application in the treatment of epilepsy and other seizure-related disorders. nih.gov

The future of this research area will likely depend on a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and comprehensive biological evaluation. The identification and validation of specific biomarkers will be crucial for the rational development of these compounds as targeted therapies. nih.gov While significant challenges remain, the foundational research on this compound and its analogues provides a solid platform for the discovery of new and effective treatments for a variety of human diseases. nih.gov

Table 2: Investigated Biological Activities of Phenylsemicarbazide Analogues

| Biological Activity | Key Findings |

| Anticancer | Thiosemicarbazide derivatives showed activity against prostate cancer cell lines. nih.gov |

| Antimicrobial | N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazones exhibited antibacterial activity. researchgate.net |

| Anticonvulsant | Semicarbazide derivatives are known to possess anticonvulsant properties. nih.gov |

| Antioxidant | The semicarbazide scaffold is associated with antioxidant effects. nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Fluorophenyl)semicarbazide, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via nucleophilic addition of hydrazine to 3-fluorophenylisocyanate. Key steps include:

- Dissolving 3-fluorophenylisocyanate in ethyl ether under inert conditions.

- Dropwise addition of hydrazine (1:1 molar ratio) with continuous stirring at room temperature.

- Isolation via filtration, followed by washing with petroleum ether to remove unreacted precursors .

Purity Optimization: - Recrystallization using ethanol or methanol.

- Monitor reaction progress via TLC (petroleum ether:CH₂Cl₂, 2:1) to minimize byproducts.

- Elemental analysis (C, H, N, S) and HPLC (>97% purity) are recommended for validation .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and semicarbazide NH groups (δ 8.9–9.2 ppm) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.

- Elemental Analysis: Matches calculated vs. observed C, H, N percentages (e.g., C: 64.13%, H: 5.16% for derivatives) .

- Infrared Spectroscopy (IR): Stretching bands for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate functional groups .

Q. How does the stability of semicarbazide-functionalized surfaces compare to amine slides in serodetection assays?

Methodological Answer:

- Stability Testing: Semicarbazide slides retain antigen reactivity for months, whereas amine slides degrade within weeks.

- Experimental Protocol:

Advanced Research Questions

Q. How can this compound derivatives be evaluated as dual inhibitors of MAO-B and cholinesterase enzymes?

Methodological Answer:

- Enzyme Inhibition Assays:

- Docking Studies:

Q. What computational strategies predict the pharmacokinetic and toxicological profiles of this compound-based therapeutics?

Methodological Answer:

- ADMET Prediction:

- Density Functional Theory (DFT):

Q. How can semicarbazide microarrays improve reproducibility in serodetection compared to traditional amine slides?

Methodological Answer:

- Protocol Optimization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.